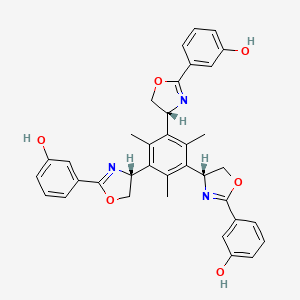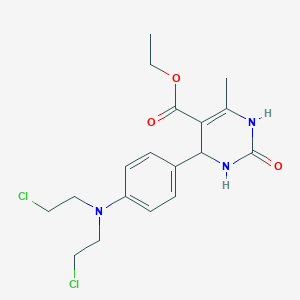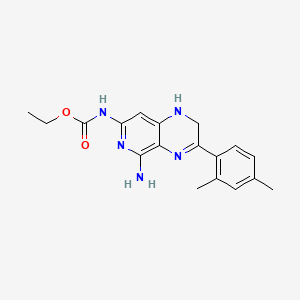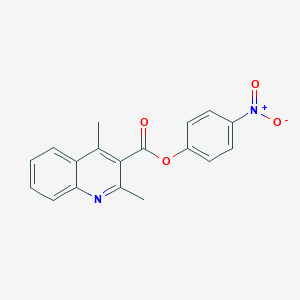
3,3',3''-((4R,4'R,4''R)-4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” is a complex organic compound featuring a central trimethylbenzene core with three dihydrooxazole groups and three phenol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Trimethylbenzene Core: Starting with a trimethylbenzene derivative, functional groups are introduced at specific positions.
Attachment of Dihydrooxazole Groups: The dihydrooxazole groups are synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling with Phenol Groups: The final step involves coupling the dihydrooxazole groups with phenol groups using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The dihydrooxazole groups can be reduced to amino alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology and Medicine
Drug Development: Potential use as a scaffold for drug design.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Electronics: Used in the development of organic electronic materials.
作用機序
The mechanism of action of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” depends on its application. For instance:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Drug Development: Interacts with biological targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(Benzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
- 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrothiazole-4,2-diyl))triphenol
Uniqueness
The presence of the trimethylbenzene core and the specific arrangement of dihydrooxazole and phenol groups make “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” unique. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C36H33N3O6 |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
3-[(4R)-4-[3,5-bis[(4R)-2-(3-hydroxyphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-2,4,6-trimethylphenyl]-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C36H33N3O6/c1-19-31(28-16-43-34(37-28)22-7-4-10-25(40)13-22)20(2)33(30-18-45-36(39-30)24-9-6-12-27(42)15-24)21(3)32(19)29-17-44-35(38-29)23-8-5-11-26(41)14-23/h4-15,28-30,40-42H,16-18H2,1-3H3/t28-,29-,30-/m0/s1 |
InChIキー |
MFHOGVGSJFSDNU-DTXPUJKBSA-N |
異性体SMILES |
CC1=C(C(=C(C(=C1[C@@H]2COC(=N2)C3=CC(=CC=C3)O)C)[C@@H]4COC(=N4)C5=CC(=CC=C5)O)C)[C@@H]6COC(=N6)C7=CC(=CC=C7)O |
正規SMILES |
CC1=C(C(=C(C(=C1C2COC(=N2)C3=CC(=CC=C3)O)C)C4COC(=N4)C5=CC(=CC=C5)O)C)C6COC(=N6)C7=CC(=CC=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)



![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)


![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)

![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
